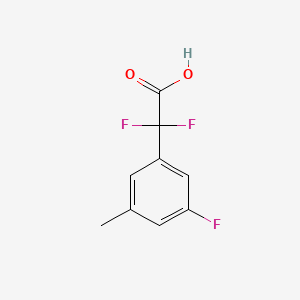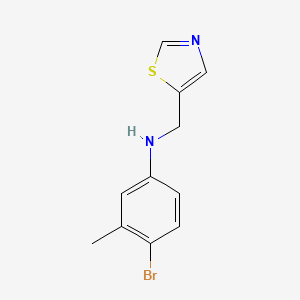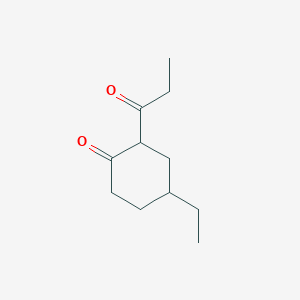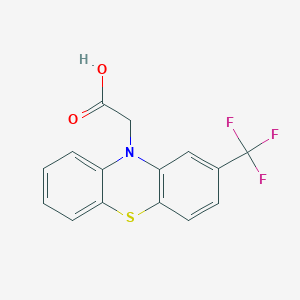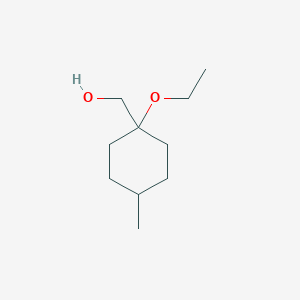
(1-Ethoxy-4-methylcyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (1-Ethoxy-4-methylcyclohexyl)methanol typically involves the reaction of 4-methylcyclohexanone with ethanol in the presence of a reducing agent . The reaction conditions often include a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(1-Ethoxy-4-methylcyclohexyl)methanol undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of more reduced alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxy-4-methylcyclohexyl)methanol is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of alcohols on biological systems.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Ethoxy-4-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its oxidation to corresponding aldehydes or ketones . These reactions are crucial in understanding its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
(1-Ethoxy-4-methylcyclohexyl)methanol can be compared with other similar compounds such as:
(1-Methoxy-4-methylcyclohexyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(1-Ethoxy-4-ethylcyclohexyl)methanol: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific ethoxy and methyl substitutions, which influence its chemical reactivity and biological interactions .
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
(1-ethoxy-4-methylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
XQOXOZDTIZOCLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CCC(CC1)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


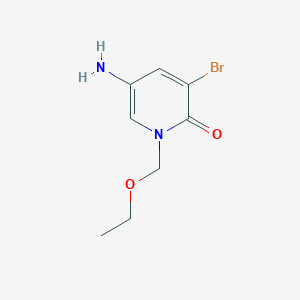
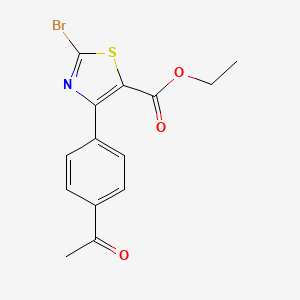
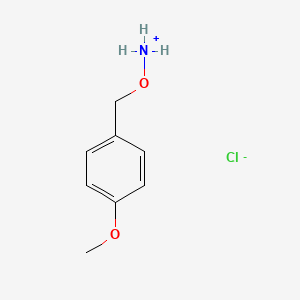
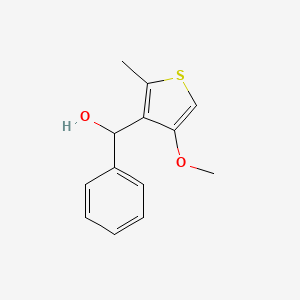
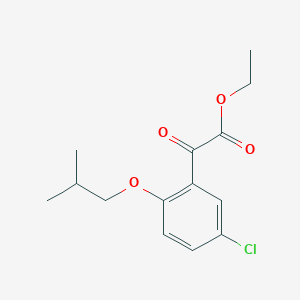
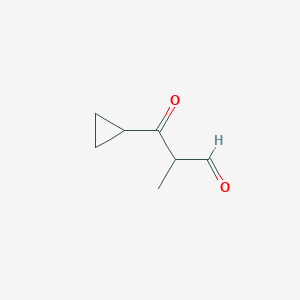
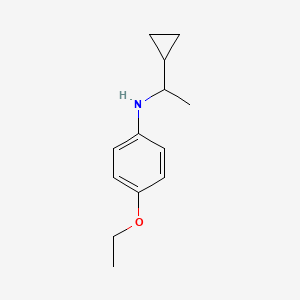
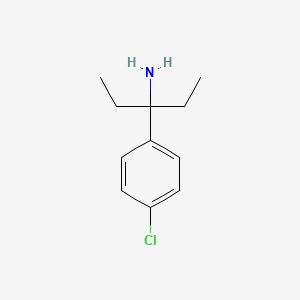
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
